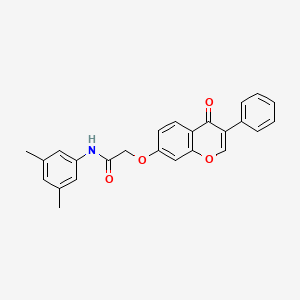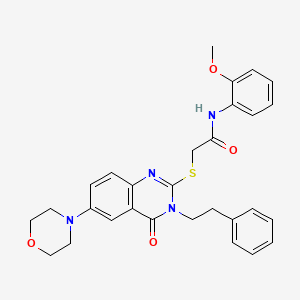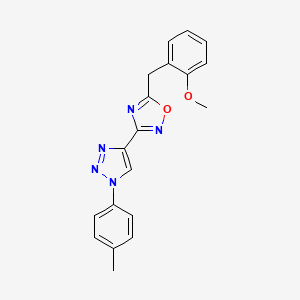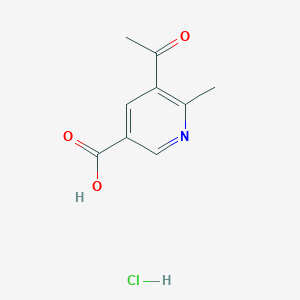
5-Acetyl-6-methylpyridine-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Acetyl-6-methylpyridine-3-carboxylic acid;hydrochloride” is a compound that belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C bond formations . The specific reactions that “this compound” can undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through experimental methods. For a similar compound, 5-Methylpyridine-3-carboxylic acid, the melting point is reported to be between 207-215°C .Applications De Recherche Scientifique
Synthesis and Potential Anticancer Agents
The study by Temple et al. (1983) explores the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from compounds related to 5-acetyl-6-methylpyridine-3-carboxylic acid; hydrochloride. The compounds exhibited effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia, indicating potential as anticancer agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Ligand Synthesis for Lanthanide(III) Complexation
Charbonnière, Weibel, and Ziessel (2001) describe the synthesis of tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, starting from a building block closely related to 5-acetyl-6-methylpyridine-3-carboxylic acid. These ligands are well-suited for complexation with lanthanide(III) cations, which could have applications in materials science and catalysis (Charbonnière, Weibel, & Ziessel, 2001).
Metal Ion Binding and Toxicity Studies
Saladini, Menabue, and Ferrari (2002) investigated the binding ability of sialic acid, structurally related to 5-acetyl-6-methylpyridine-3-carboxylic acid, towards biological and toxic metal ions. Their findings provide insights into the solution-state chemistry of N-acetyl neuraminic acid in the presence of bivalent metal ions, potentially informing the mechanism of toxicity and therapeutic strategies (Saladini, Menabue, & Ferrari, 2002).
Synthesis of Pipecolic Acid Derivatives
Purkayastha et al. (2010) demonstrated a reaction sequence leading to the synthesis of pipecolic acid derivatives, showcasing the vinylfluoro group as an acetonyl cation equivalent. This research highlights innovative synthetic routes that could be applied in pharmaceutical chemistry and drug design (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
Amino Group Blocking Studies
Dixon and Perham (1968) investigated the reversible blocking of amino groups with citraconic anhydride, a technique that could be applied in protein and peptide chemistry for protecting amino groups during synthesis or modification processes (Dixon & Perham, 1968).
Safety and Hazards
Propriétés
IUPAC Name |
5-acetyl-6-methylpyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c1-5-8(6(2)11)3-7(4-10-5)9(12)13;/h3-4H,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNOGWMXQNLTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)C(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

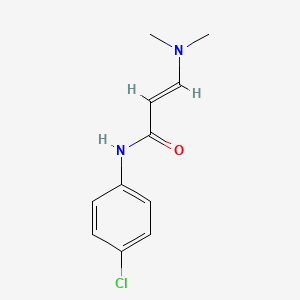
methanone](/img/structure/B2606058.png)
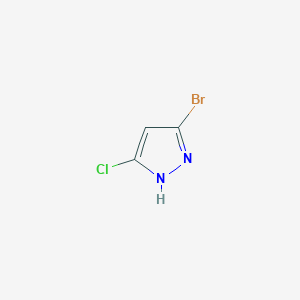

![N-(2H-1,3-benzodioxol-5-yl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide](/img/structure/B2606061.png)
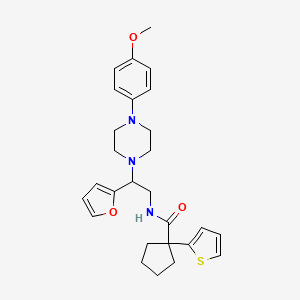
![9-cyclohexyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
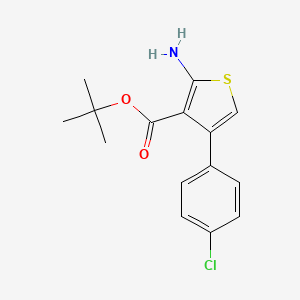

![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2606071.png)
